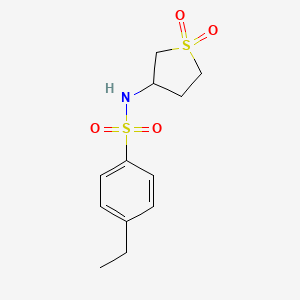

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethylbenzene-1-sulfonamide

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethylbenzene-1-sulfonamide is a chemical compound with a unique structure that includes a thiolane ring and a sulfonamide group

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-2-10-3-5-12(6-4-10)19(16,17)13-11-7-8-18(14,15)9-11/h3-6,11,13H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQQAAQOLLUDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethylbenzene-1-sulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The ethyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The thiolane ring may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethylbenzene-1-sulfonamide is unique due to the presence of both a thiolane ring and an ethyl-substituted benzene sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Synthesis

The compound features a thiolane ring , an ethyl-substituted benzene , and a sulfonamide group , which contribute to its chemical reactivity and biological properties. The synthesis typically involves the reaction of 4-ethylbenzenesulfonyl chloride with a thiolane derivative in the presence of a base like triethylamine, followed by purification techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing similar thiolane structures. For instance, derivatives of 1,3-dioxolanes have demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . While specific data on this compound is limited, its structural analogs suggest a promising profile.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity. Additionally, the thiolane ring may enhance binding affinity through hydrophobic interactions with target proteins.

Case Studies and Experimental Data

A comparative analysis of similar compounds indicates that those containing the sulfonamide moiety exhibit varying degrees of antimicrobial efficacy. For example:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | C. albicans | 500 µg/mL |

| This compound | TBD | TBD |

This table illustrates the potential for this compound to exhibit similar or enhanced activity compared to established compounds.

Applications in Research and Industry

The compound's unique structure makes it a valuable candidate for further research in various fields:

Medicinal Chemistry: Investigated for anti-inflammatory and antimicrobial properties.

Biochemical Assays: Potentially used as a probe for enzyme inhibition studies.

Material Science: Explored as a building block in synthesizing more complex molecules .

Q & A

Q. What are the established synthetic routes for N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-ethylbenzene-1-sulfonamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is synthesized via multi-step reactions involving sulfonylation of thiolane derivatives. A typical approach includes:

- Step 1 : Reacting 4-ethylbenzenesulfonyl chloride with a thiolane-3-amine derivative in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C to form the sulfonamide bond .

- Step 2 : Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the product .

Optimization involves: - Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts .

- Temperature Control : Maintaining low temperatures (<10°C) during sulfonylation to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the sulfonamide group (δ 3.1–3.5 ppm for SO₂NH) and ethylbenzene moiety (δ 1.2–1.4 ppm for CH₃) .

- Infrared (IR) Spectroscopy : Peaks at 1150–1300 cm⁻¹ (S=O stretching) and 3300 cm⁻¹ (N-H) validate functional groups .

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles and dihedral angles critical for conformational analysis .

Advanced Research Questions

Q. What experimental strategies are used to elucidate the mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Competitive inhibition assays (e.g., fluorescence polarization) using purified enzymes (e.g., carbonic anhydrase) to measure IC₅₀ values. Substrate titration curves assess binding affinity .

- Molecular Docking : Tools like AutoDock Vina simulate ligand-enzyme interactions, focusing on hydrogen bonding between the sulfonamide group and active-site zinc ions .

- Site-Directed Mutagenesis : Mutating key residues (e.g., Thr199 in carbonic anhydrase) confirms binding specificity .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Replicate Studies : Independent validation of assays under standardized conditions (pH 7.4, 37°C) .

- Purity Analysis : HPLC (≥95% purity) ensures compound integrity; impurities (e.g., hydrolyzed byproducts) may skew results .

- Structural Analog Comparison : Testing derivatives (e.g., replacing ethyl with methoxy groups) identifies substituent effects on activity .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in phosphate buffer (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS. The sulfonamide group is stable, but the thiolane ring may oxidize .

- Thermal Stability : Differential Scanning Calorimetry (DSC) determines decomposition temperature (>200°C typical for sulfonamides) .

Comparative and Functional Analysis

Q. How does this compound compare to structurally similar sulfonamides in terms of pharmacokinetic properties?

- Methodological Answer :

- LogP Measurement : Shake-flask method (octanol/water) predicts lipophilicity. The ethyl group increases LogP by ~0.5 compared to methoxy analogs, enhancing membrane permeability .

- Metabolic Stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation. Sulfonamides generally exhibit low clearance .

Q. What experimental designs are optimal for evaluating its pharmacological potential in metabolic disorders?

- Methodological Answer :

- In Vivo Models : High-fat diet-induced obese mice treated orally (10–50 mg/kg/day) for 4 weeks; measure glucose tolerance and insulin sensitivity .

- Biochemical Markers : ELISA kits quantify adiponectin (↑) and TNF-α (↓) in serum to assess anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.